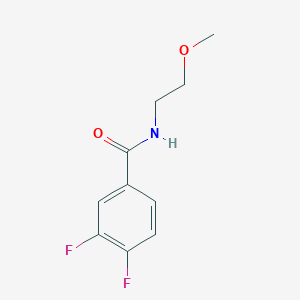

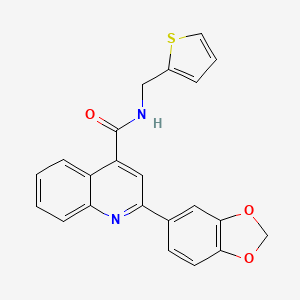

4-(3-methoxy-2-naphthoyl)-3,4-dihydro-2(1H)-quinoxalinone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related quinoxalinone compounds involves intricate chemical processes. For instance, Kumar et al. (2003) described an efficient approach for synthesizing methylamino pyrrolidines, which are structurally related to the target compound (Kumar, Reddy, & Rao, 2003). Similarly, Ungören (2009) synthesized naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione and anthra-9,10-quinone dyes, demonstrating the versatility in quinoxaline derivatives synthesis (Ungören, 2009).

Molecular Structure Analysis

The molecular structure of quinoxalinone derivatives, such as the target compound, can be complex. For instance, Walz and Sundberg (2000) synthesized isoaaptamine, a quinoxalinone derivative, highlighting the intricate structural features characteristic of this chemical class (Walz & Sundberg, 2000).

Chemical Reactions and Properties

Chemical reactions involving quinoxalinones are diverse. Sharma et al. (2020) reported on the C-3 functionalization of quinoxalin-2(1H)-ones, showcasing the chemical reactivity of such compounds (Sharma, Dutta, Bhuyan, Das, & Baishya, 2020). Jurd (1980) studied the reactions of 1,4-naphthoquinone with quinoxalinones, further illuminating their chemical properties (Jurd, 1980).

Physical Properties Analysis

The physical properties of quinoxalinone derivatives are influenced by their molecular structure. For instance, Wu et al. (2010) achieved the synthesis of naphthyridine-4-carbonitriles and studied their fluorescence properties, which is a key physical characteristic (Wu, Lin, Wan, Xin, Shi, Shi, Yuan, Bo, & Yin, 2010).

Chemical Properties Analysis

The chemical properties of quinoxalinone derivatives are defined by their functional groups and structural configuration. Ahmed et al. (1987) explored the reactions of quinoxaline 1,4-dioxides, providing insights into the chemical behavior of similar compounds (Ahmed, Qureshi, Habib, & Farooqi, 1987).

Wissenschaftliche Forschungsanwendungen

Quinoxaline Derivatives in Cancer and Disease Treatment

Quinoxaline derivatives have shown potential as inhibitors in the treatment of certain diseases. For instance, quinoxaline-substituted chalcones have been identified as new inhibitors of the breast cancer resistance protein ABCG2, which mediates drug efflux in cancer cells. These compounds demonstrate increased efficiency compared to analogs containing different B-ring substituents, indicating their potential in overcoming drug resistance in cancer therapy (Winter et al., 2014). Additionally, naphthoquinones, related to the quinoxalinone structure, have been investigated for their environmental implications and interactions with biological systems, including their anti-inflammatory and anticancer actions (Kumagai et al., 2012).

Corrosion Inhibition

Quinoxalinone derivatives have also been studied for their application in corrosion inhibition. Specifically, these derivatives have demonstrated effectiveness in preventing mild steel corrosion in acidic mediums, acting as mixed-type inhibitors and forming a protective film on the metal surface. This suggests their utility in extending the lifespan of metal structures in corrosive environments (Tazouti et al., 2016).

Detection of Copper Ions

Research has also extended to the synthesis of novel hexaazatriphenylene derivatives for the selective detection of copper ions in aqueous solutions. This demonstrates the compound's application in environmental monitoring and public health by providing a means to detect and measure the presence of copper ions, which can be toxic at high levels (Saeed et al., 2019).

Antimicrobial and Antibacterial Activities

Additionally, quinoxalinone derivatives have been explored for their antimicrobial and antibacterial properties. For example, certain derivatives have shown promising results in vitro against various bacterial strains, suggesting their potential as novel antibacterial agents. This includes exploring their structure-activity relationships to optimize their efficacy and minimize side effects (Khan, 2017).

Eigenschaften

IUPAC Name |

4-(3-methoxynaphthalene-2-carbonyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c1-25-18-11-14-7-3-2-6-13(14)10-15(18)20(24)22-12-19(23)21-16-8-4-5-9-17(16)22/h2-11H,12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLYQIGRQWWSHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)N3CC(=O)NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4557836.png)

![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4557857.png)

![2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4557863.png)

![1-(methylsulfonyl)-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4557882.png)

![2,2,3,3-tetrafluoropropyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B4557887.png)

![4-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B4557899.png)

![N-({5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B4557904.png)

![5-[(4-ethoxyphenoxy)methyl]-N-(4-pyridinylmethyl)-2-furamide](/img/structure/B4557914.png)

![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B4557920.png)